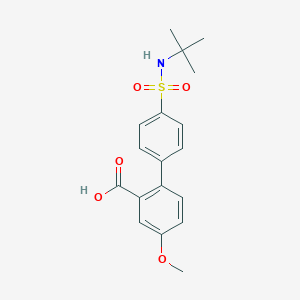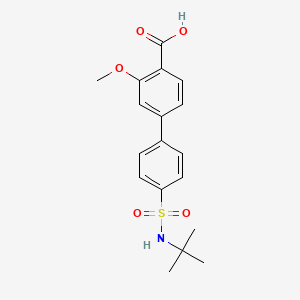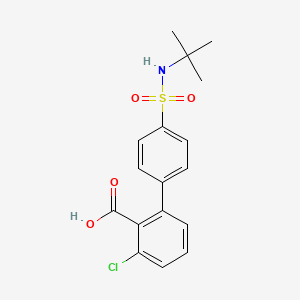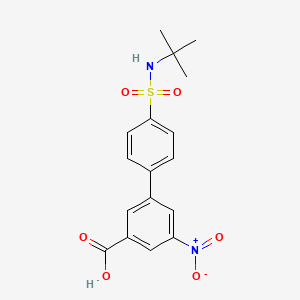
2-(4-t-Butylsulfamoylphenyl)-4-nitrobenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-t-Butylsulfamoylphenyl)-4-nitrobenzoic acid (95%) is a synthetic organic compound that has been widely used in scientific research due to its unique properties. It is an important intermediate to synthesize various compounds and has been used in the synthesis of a variety of drugs, pesticides, and other compounds.
Aplicaciones Científicas De Investigación
2-(4-t-Butylsulfamoylphenyl)-4-nitrobenzoic acid (95%) has a wide range of applications in scientific research. It has been used in the synthesis of a variety of drugs, pesticides, and other compounds. It has also been used in the synthesis of a variety of biologically active compounds, such as inhibitors of protein kinases, inhibitors of phospholipase A2, and inhibitors of cyclooxygenase-2. It has also been used in the synthesis of a variety of organic dyes and pigments.
Mecanismo De Acción
2-(4-t-Butylsulfamoylphenyl)-4-nitrobenzoic acid (95%) acts as a proton donor, donating a proton to an acceptor molecule. This proton donation results in the formation of an ionic bond between the two molecules, which results in the formation of a new compound.
Biochemical and Physiological Effects
2-(4-t-Butylsulfamoylphenyl)-4-nitrobenzoic acid (95%) has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of protein kinases, phospholipase A2, and cyclooxygenase-2, as well as to inhibit the activity of a variety of enzymes involved in the metabolism of drugs and other compounds. It has also been shown to have an anti-inflammatory effect, as well as to inhibit the growth of certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-t-Butylsulfamoylphenyl)-4-nitrobenzoic acid (95%) has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of using this compound is its relatively low cost, which makes it an attractive option for many researchers. Additionally, it is relatively easy to synthesize, making it a convenient option for researchers. However, there are some limitations to using this compound in laboratory experiments, such as its relatively low solubility in water and its tendency to form insoluble complexes with other compounds.
Direcciones Futuras
The potential future directions for 2-(4-t-Butylsulfamoylphenyl)-4-nitrobenzoic acid (95%) are vast. One potential future direction is to explore its use in the synthesis of novel drugs and other compounds. Additionally, researchers could explore its potential for use in the synthesis of new organic dyes and pigments, as well as its potential for use in the synthesis of new biologically active compounds. Furthermore, researchers could explore its potential for use in the development of new drug delivery systems and its potential for use in the development of new drug formulations. Finally, researchers could explore its potential for use in the development of new diagnostic and therapeutic agents.
Métodos De Síntesis
2-(4-t-Butylsulfamoylphenyl)-4-nitrobenzoic acid (95%) can be synthesized using a two-step reaction. The first step involves the reaction of 4-t-butylsulfamoylbenzoic acid with nitrobenzene in the presence of a base such as potassium carbonate or sodium hydroxide. The second step involves the reaction of the resulting 4-t-butylsulfamoyl-4-nitrobenzoic acid with anhydrous hydrogen chloride in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction yields a 95% pure product.
Propiedades
IUPAC Name |
2-[4-(tert-butylsulfamoyl)phenyl]-4-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S/c1-17(2,3)18-26(24,25)13-7-4-11(5-8-13)15-10-12(19(22)23)6-9-14(15)16(20)21/h4-10,18H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQRAOZNNIRRES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-t-Butylsulfamoylphenyl)-4-nitrobenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-Methyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413255.png)
![5-Hydroxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413258.png)
![3-Amino-5-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413264.png)